molecular formula C12H14FNO3 B1526171 5-(2,2-Dimethylpropanamido)-2-fluorobenzoic acid CAS No. 1178234-49-5

5-(2,2-Dimethylpropanamido)-2-fluorobenzoic acid

Cat. No. B1526171
M. Wt: 239.24 g/mol
InChI Key: QMWGYGNMRYJPEV-UHFFFAOYSA-N
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Description

The closest compound I found is "5-(2,2-Dimethylpropanamido)-3-methylthiophene-2-carboxylic acid" . It’s a powder with a molecular weight of 241.31 .


Molecular Structure Analysis

The molecular structure of a related compound, “2-chloro-5-[(2,2-dimethylpropanamido)methyl]benzoic acid”, has a molecular formula of C13H16ClNO3 .


Physical And Chemical Properties Analysis

The related compound “2-chloro-5-[(2,2-dimethylpropanamido)methyl]benzoic acid” has a molecular weight of 269.72 .

Scientific Research Applications

Gene Expression and Chemosensitivity

  • Gene Expression in Colorectal Cancer and Chemosensitivity to 5-Fluorouracil : A study explored the gene expression in colorectal cancer and its correlation with chemosensitivity to 5-Fluorouracil. The research focused on mRNA analysis of various genes, and the findings suggested that certain mRNA levels could potentially predict the sensitivity of colorectal cancer to 5-Fluorouracil, indicating a regulatory role of specific enzymes and transporters in the cancer's response to the drug (Yoshinare et al., 2003).

Modulation and Enhancement of Therapy

  • Biochemical Modulation of 5-Fluorouracil Therapy in Colorectal Carcinoma : A controlled evaluation investigated recent approaches to enhance the activity of 5-Fluorouracil in colorectal carcinoma treatment. The study compared different combinations of drugs with 5-Fluorouracil and evaluated their therapeutic effects, aiming to identify potentially improved therapy options (Buroker et al., 1985).

Predictive Genomic Markers

  • Methylenetetrahydrofolate Reductase Gene Polymorphisms and Chemotherapy Response : The study analyzed polymorphisms in the Methylenetetrahydrofolate Reductase gene to assess their potential as genomic predictors for clinical response to fluoropyrimidine-based chemotherapy in colorectal cancer patients. The results indicated that while the gene's genotype might not serve as an independent outcome factor, it could still hold relevance in predicting response to chemotherapy (Marcuello et al., 2006).

Safety And Hazards

The related compound “5-(2,2-Dimethylpropanamido)-3-methylthiophene-2-carboxylic acid” has a safety warning, indicating that it may be harmful if swallowed and may cause skin and eye irritation .

properties

IUPAC Name

5-(2,2-dimethylpropanoylamino)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO3/c1-12(2,3)11(17)14-7-4-5-9(13)8(6-7)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWGYGNMRYJPEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,2-Dimethylpropanamido)-2-fluorobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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